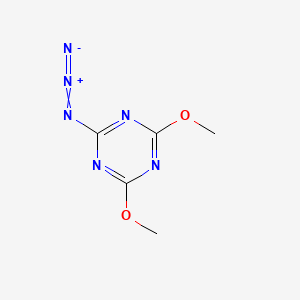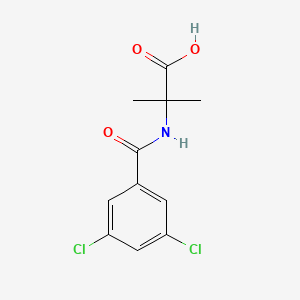
2,4-Dimethylpent-1-en-3-one
Overview
Description
2,4-Dimethylpent-1-en-3-one is an organic compound with the molecular formula C7H12O It is a member of the enone family, characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dimethylpent-1-en-3-one can be synthesized through several methods. One common approach involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the enone. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic conversion of biomass-derived feedstocks. For example, the catalytic transformation of N-acetylglucosamine to 5-hydroxymethylfurfural, followed by a condensation reaction with 3,3-Dimethyl-2-butanone, can yield the target compound .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the enone can yield saturated ketones or alcohols, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic addition reactions, where nucleophiles such as amines or alcohols add to the carbonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated ketones or alcohols.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
2,4-Dimethylpent-1-en-3-one has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing, given its ability to form various bioactive compounds.
Mechanism of Action
The mechanism by which 2,4-Dimethylpent-1-en-3-one exerts its effects involves its reactivity with nucleophiles and electrophiles. The carbonyl group is highly reactive, allowing the compound to participate in various addition and substitution reactions. The molecular targets and pathways involved include interactions with enzymes and other proteins that facilitate these reactions.
Comparison with Similar Compounds
2,4-Dimethyl-1-pentene: Similar in structure but lacks the carbonyl group, making it less reactive in certain chemical reactions.
3,3-Dimethyl-2-butanone: Shares the carbonyl group but differs in the position of the double bond, affecting its reactivity and applications.
Uniqueness: 2,4-Dimethylpent-1-en-3-one’s unique combination of a conjugated double bond and carbonyl group makes it particularly versatile in organic synthesis and industrial applications. Its ability to undergo a wide range of chemical reactions sets it apart from similar compounds.
Properties
IUPAC Name |
2,4-dimethylpent-1-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-5(2)7(8)6(3)4/h6H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJLCZCVCRDIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338546 | |
| Record name | 2,4-Dimethyl-1-penten-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3212-68-8 | |
| Record name | 2,4-Dimethyl-1-penten-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90338546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylpent-1-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-tert-butylphenoxy)pyridin-3-yl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B1655032.png)
![N-[2-(4-chlorophenoxy)pyridin-3-yl]-4-propan-2-ylbenzenesulfonamide](/img/structure/B1655033.png)


![2-Methyl-1-[2-(3-nitrophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B1655037.png)
![[[5-[(Acetyloxy)methyl]-1-phenyl-1H-pyrazol-3-yl]methylene]phenylhydrazide acetic acid](/img/structure/B1655039.png)


![5-Methyl-1-oxa-5-azaspiro[2.5]octan-4-one](/img/structure/B1655045.png)
![4-[(3-Acetylphenyl)amino]-3-nitrobenzoic acid](/img/structure/B1655048.png)
![8-Thia-2-azaspiro[4.5]decane](/img/structure/B1655049.png)

![[(Z)-1-pyridin-4-ylethylideneamino]thiourea](/img/structure/B1655053.png)
